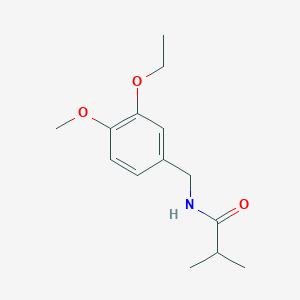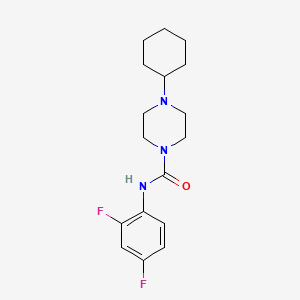
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMBP belongs to the class of benzamides, which have been widely studied for their therapeutic potential in various diseases.
作用机制
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. In cancer research, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to modulate the activity of various neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, this compound has been found to improve cognitive function and reduce oxidative stress.
实验室实验的优点和局限性
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some experiments.
未来方向
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has shown promising results in various scientific research areas. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications in other diseases. In cancer research, this compound can be studied for its potential use in combination with other anticancer agents. In inflammation research, this compound can be studied for its potential use in the treatment of autoimmune diseases. In neurodegenerative disorder research, this compound can be studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential pharmacological properties make it an attractive target for further research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action is still being elucidated. Future research should focus on exploring its potential therapeutic applications in other diseases.
合成方法
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide can be synthesized by the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-methylpropanamide in the presence of a base. The reaction results in the formation of this compound as a white solid with a yield of around 70%. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has been studied for its potential pharmacological properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In inflammation research, this compound has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-18-13-8-11(6-7-12(13)17-4)9-15-14(16)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRJTXWFDBPVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5346530.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5346547.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346560.png)

![1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole](/img/structure/B5346570.png)

![N-(2-ethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5346583.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)